![molecular formula C16H21NOS B4965219 N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide](/img/structure/B4965219.png)
N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In 3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide has a wide range of potential applications in scientific research. One of the most promising areas of study is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide has been shown to have anti-inflammatory properties, which could make it a useful tool for studying the role of inflammation in various diseases.
Mécanisme D'action
The mechanism of action of N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide is not yet fully understood. However, studies have suggested that it may act as a modulator of certain neurotransmitter receptors, including the GABA-A receptor and the nicotinic acetylcholine receptor. Additionally, it has been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide has a variety of biochemical and physiological effects. Studies have shown that it can modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal excitability. Additionally, it has been shown to have anti-inflammatory properties, which could have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide is its versatility. This compound has a wide range of potential applications in scientific research, making it a useful tool for studying a variety of biological processes. Additionally, it has been shown to have low toxicity, which makes it a safer alternative to some other compounds that are commonly used in research.
One limitation of N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide is its complexity. The synthesis method is quite involved, which could make it difficult for some researchers to obtain the compound. Additionally, the mechanism of action is not yet fully understood, which could make it challenging to interpret some experimental results.
Orientations Futures
There are several potential future directions for research on N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide. One area of study could be the development of more efficient synthesis methods, which could make the compound more accessible to researchers. Additionally, further studies could be conducted to better understand the mechanism of action, which could lead to the development of more targeted therapies for neurological and inflammatory diseases. Finally, researchers could explore the potential applications of N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide in other areas of biology, such as cancer research or immunology.
Méthodes De Synthèse
The synthesis of N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide is a complex process that involves several steps. The first step involves the reaction of 3-bromothiophene with lithium diisopropylamide (LDA) to form the corresponding lithium salt. This is followed by the addition of tricyclo[4.3.1.1~3,8~]undec-3-ene to the reaction mixture, which results in the formation of the desired product. The compound is then purified using column chromatography to obtain a pure sample.
Propriétés
IUPAC Name |
N-(3-tricyclo[4.3.1.13,8]undecanyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-15(14-2-1-5-19-14)17-16-4-3-11-6-12(9-16)8-13(7-11)10-16/h1-2,5,11-13H,3-4,6-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQCAXLSEFDCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tricyclo[4.3.1.13,8]undecanyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4965140.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4965144.png)
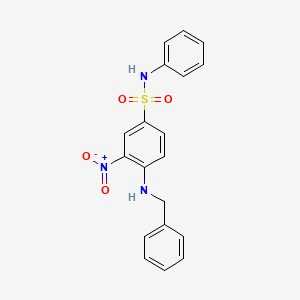
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)
![N-[2-(allylimino)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-3(2H)-yl]-3-bromobenzamide hydrobromide](/img/structure/B4965179.png)
![4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4965188.png)
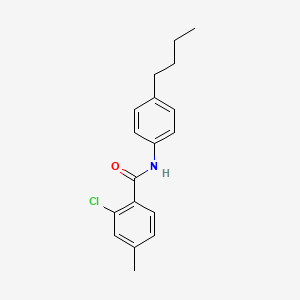
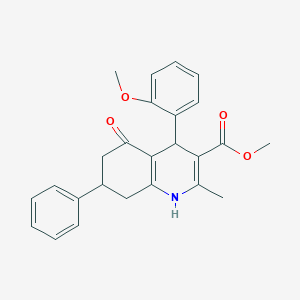
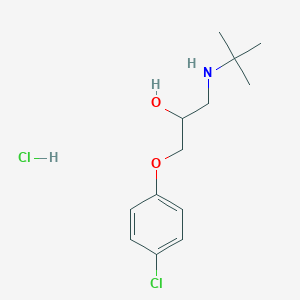
![7-{(4-ethoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4965224.png)
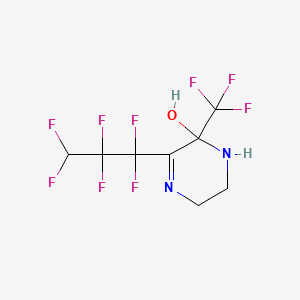

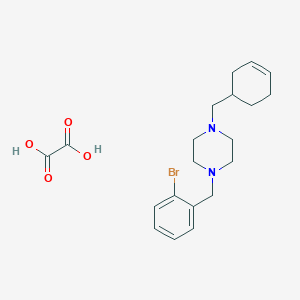
![4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4965264.png)